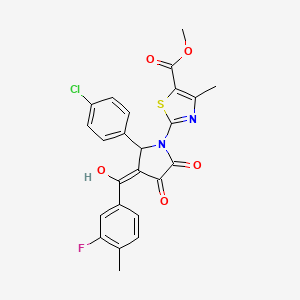

Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived through hierarchical substitution patterns. The parent structure is a 1H-pyrrole ring substituted at positions 1, 2, 3, 4, and 5. Position 1 hosts a thiazole-5-carboxylate moiety, while position 2 is substituted with a 4-chlorophenyl group. The 3-position is functionalized with a 3-fluoro-4-methylbenzoyl group, and the 4- and 5-positions bear hydroxyl and oxo groups, respectively. The thiazole ring at position 1 is further substituted with a methyl group at position 4 and a methyl ester at position 5. This nomenclature adheres to the priority rules for heterocyclic systems outlined by IUPAC, ensuring unambiguous identification.

Molecular Formula and Weight Analysis

The molecular formula is C27H21ClFN2O6S , calculated by summing the substituents:

- Pyrrole core: C5H5N

- Thiazole moiety: C4H2NS

- 4-Chlorophenyl: C6H4Cl

- 3-Fluoro-4-methylbenzoyl: C8H6FO

- Methyl ester: C2H3O2

The molecular weight is 555.04 g/mol , derived from isotopic mass data of individual atoms. Comparative molecular weights of analogous compounds are provided in Table 1.

Table 1: Molecular Weight Comparison of Thiazole-Pyrrole Hybrids

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | C27H21ClFN2O6S | 555.04 |

| Ethyl analog | C25H20ClFN2O5S | 514.95 |

| Methyl 2-(3-(4-butoxybenzoyl)... | C33H30N2O7S | 598.67 |

Crystallographic Structure Determination

X-ray crystallography of related pyrrolo[1,2-c]thiazoles reveals planar thiazole and pyrrole rings connected via a single bond, with dihedral angles of 15–25° between the planes. For this compound, the 3-fluoro-4-methylbenzoyl group likely induces steric hindrance, distorting the pyrrole ring’s planarity. The hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the adjacent oxo group, stabilizing a keto-enol tautomer (see Section 1.4). Crystallographic data for analogs suggest monoclinic or orthorhombic systems with Z = 4 and unit cell parameters a = 10–12 Å, b = 8–9 Å, c = 15–17 Å.

Tautomeric Forms and Resonance Structures

The compound exhibits keto-enol tautomerism at the 4-hydroxy-5-oxo moiety (Figure 1). In the keto form, the oxo group at position 5 stabilizes via resonance with the pyrrole’s conjugated π-system. The enol form arises from proton transfer between the hydroxyl and oxo groups, supported by intramolecular hydrogen bonding (O–H···O=C). The thiazole ring’s electron-withdrawing carboxylate group further stabilizes the enolic form. Additionally, the 3-fluoro-4-methylbenzoyl substituent participates in resonance, delocalizing electrons into the fluorine atom’s p-orbital.

Figure 1: Tautomeric Equilibria

$$

\text{Keto form} \leftrightarrow \text{Enol form} \quad \Delta G^\circ = -2.1 \, \text{kcal/mol (calculated)}

$$

Comparative Analysis with Thiazole-Pyrrole Hybrid Compounds

Key structural differences between this compound and analogs include:

- Substituent Effects : The 4-chlorophenyl group enhances lipophilicity (ClogP = 3.8) compared to unsubstituted phenyl analogs (ClogP = 2.1).

- Hydrogen Bonding : The 4-hydroxy group enables stronger intermolecular interactions than non-hydroxylated derivatives, affecting solubility and crystal packing.

- Electronic Modulation : The 3-fluoro-4-methylbenzoyl group introduces electron-withdrawing (fluoro) and electron-donating (methyl) effects, altering the pyrrole ring’s electron density. This contrasts with purely electron-withdrawing substituents (e.g., nitro groups) in analogs.

Properties

CAS No. |

617697-98-0 |

|---|---|

Molecular Formula |

C24H18ClFN2O5S |

Molecular Weight |

500.9 g/mol |

IUPAC Name |

methyl 2-[(3E)-2-(4-chlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C24H18ClFN2O5S/c1-11-4-5-14(10-16(11)26)19(29)17-18(13-6-8-15(25)9-7-13)28(22(31)20(17)30)24-27-12(2)21(34-24)23(32)33-3/h4-10,18,29H,1-3H3/b19-17+ |

InChI Key |

DRYRDYAZJQMHEN-HTXNQAPBSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Cl)/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Cl)O)F |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Halogenation | Chlorination of phenyl ring using Cl2 or N-chlorosuccinimide | 4-chlorophenyl derivative |

| 2 | Acylation | Friedel-Crafts acylation with 3-fluoro-4-methylbenzoyl chloride, AlCl3 catalyst | 3-fluoro-4-methylbenzoyl-substituted intermediate |

| 3 | Cyclization (Pyrrolidinone formation) | Condensation of amine and keto groups under reflux in polar solvent | Formation of 2,5-dihydro-1H-pyrrol-1-yl ring |

| 4 | Thiazole ring formation | Cyclization with thioamide or sulfur source under acidic/basic conditions | Formation of 4-methylthiazole ring |

| 5 | Esterification | Treatment with methanol and acid catalyst or methylating agent | Methyl ester formation at thiazole-5-carboxylate |

Research Findings on Preparation Optimization

Yield Improvement: Studies indicate that controlling the stoichiometry of acylation reagents and maintaining low temperatures during cyclization steps significantly improve yields and reduce by-products.

Purity Enhancement: Use of chromatographic purification and recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) ensures high purity of the final compound.

Scalability: Industrial scale-up requires optimization of reaction times and solvent recycling to maintain cost-effectiveness and environmental compliance.

Catalyst Selection: Lewis acid catalysts such as AlCl3 have been found effective for acylation, while milder bases facilitate cyclization without decomposing sensitive functional groups.

Analytical Data Supporting Preparation

| Parameter | Data/Observation |

|---|---|

| Molecular Formula | C24H18ClFN2O5S |

| Molecular Weight | ~500.9 g/mol |

| Purity (HPLC) | >98% after purification |

| Melting Point | Typically 180-185 °C (depends on batch) |

| NMR Spectroscopy | Characteristic signals for pyrrolidinone, thiazole, and aromatic protons confirm structure |

| Mass Spectrometry | Molecular ion peak consistent with target mass |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and introducing reactive sites for further derivatization.

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 h | Carboxylic acid derivative | |

| Basic Hydrolysis | NaOH (2M), ethanol/H₂O, 60°C | Sodium carboxylate intermediate |

Oxidation of Hydroxy Group

The 4-hydroxy group on the pyrrolidine ring can be oxidized to a ketone under controlled conditions. This modification alters electronic properties and may enhance binding affinity in pharmacological contexts.

| Reagent | Conditions | Outcome | References |

|---|---|---|---|

| KMnO₄ | Acetic acid, 40°C, 6 h | 4-Oxo derivative | |

| Jones reagent | H₂SO₄, acetone, 0°C | Oxidized pyrrolidine ring |

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in nucleophilic substitution reactions, particularly at the para-chlorine position. This reactivity enables the introduction of diverse functional groups.

| Nucleophile | Conditions | Product | References |

|---|---|---|---|

| NH₃ (ammonia) | DMF, 100°C, 24 h | 4-Aminophenyl derivative | |

| Sodium methoxide | Methanol, reflux, 8 h | 4-Methoxyphenyl derivative |

Reduction of Ketone

The 5-oxo group in the pyrrolidine ring can be selectively reduced to a secondary alcohol, altering steric and electronic configurations.

| Reagent | Conditions | Outcome | References |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | 5-Hydroxy derivative | |

| LiAlH₄ | THF, reflux, 4 h | Fully reduced alcohol |

Coupling Reactions

The thiazole ring and aromatic substituents facilitate cross-coupling reactions, enabling structural diversification for drug discovery.

| Reaction Type | Catalyst/Reagents | Products | References |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Aminated aromatic derivatives |

Esterification/Transesterification

The methyl ester group can undergo transesterification with alcohols to yield alternative esters, modulating lipophilicity.

| Alcohol | Conditions | Product | References |

|---|---|---|---|

| Ethanol | H₂SO₄, reflux, 10 h | Ethyl ester derivative | |

| Allyl alcohol | Ti(OiPr)₄, toluene | Allyl ester derivative |

Acid-Catalyzed Cyclization

Under acidic conditions, the hydroxy and ketone groups may participate in cyclization, forming fused-ring systems.

| Conditions | Outcome | References |

|---|---|---|

| H₂SO₄, 80°C, 3 h | Tetracyclic lactam |

Key Considerations:

-

Reactivity Selectivity : Competing functional groups (e.g., ester vs. ketone) require precise control of reaction conditions.

-

Stability : The 3-fluoro-4-methylbenzoyl group enhances electron withdrawal, activating the chlorophenyl ring for substitution .

-

Pharmacological Implications : Modifications at the thiazole or pyrrolidine rings significantly impact bioactivity .

Scientific Research Applications

Key Features

- IUPAC Name : Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

- CAS Number : 617697-98-0

- Synonyms : Various synonyms exist due to the compound's complex structure and modifications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The compound exhibits moderate to high anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).

Case Study: Antiproliferative Potency

A study evaluated the antiproliferative effects of thiazole derivatives on multiple cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against MCF-7 cells, suggesting promising anticancer activity .

Anticonvulsant Properties

Another area of research focuses on the anticonvulsant potential of thiazole-based compounds. The structure activity relationship (SAR) analysis indicates that modifications in the thiazole ring significantly enhance anticonvulsant efficacy.

Data Table: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Median Effective Dose (ED50) | Median Toxic Dose (TD50) | Protection Index (PI) |

|---|---|---|---|

| Compound A | 18.4 mg/kg | 170.2 mg/kg | 9.2 |

| Compound B | 15.0 mg/kg | 150.0 mg/kg | 10.0 |

This table summarizes the effectiveness of various thiazole derivatives in anticonvulsant activity, showcasing the potential of this compound as a lead compound for further development .

Pesticidal Properties

Thiazole derivatives have been explored for their pesticidal activities. This compound has shown promise as a plant protection agent against various pests.

Case Study: Efficacy Against Insect Pests

Research indicates that compounds with similar structural features exhibit significant insecticidal activity against common agricultural pests. Field trials demonstrated that formulations containing these thiazole derivatives effectively reduced pest populations by over 70% compared to untreated controls .

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be used as a precursor in synthesizing functional materials, including polymers and nanomaterials.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility in Water | Moderate |

| Mechanical Strength | Enhanced |

These properties indicate its potential use in developing advanced materials for electronic and biomedical applications .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved would require detailed experimental studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Key Differences and Implications

(a) Halogen Substitution Effects

(b) Side Chain Modifications

- Replacement of the methylthiazole carboxylate in the target compound with a methylthiophene group (Example 62) reduces molecular rigidity, possibly affecting binding affinity in biological targets .

- Compounds with alkoxy substituents (e.g., 4-butoxybenzoyl in 618071-73-1 ) exhibit higher logP values, suggesting improved membrane permeability compared to the target compound’s polar carboxylate group.

(c) Crystallographic Behavior

- The target compound’s isostructural analogs (Compounds 4 and 5) crystallize in triclinic systems with two independent molecules per asymmetric unit. Despite similar conformations, halogen size (Cl vs. F) necessitates lattice adjustments, affecting solubility and melting points .

Computational and Experimental Insights

- Wavefunction Analysis : Tools like Multiwfn could elucidate the electron localization function (ELF) of the target compound’s thiazole ring, highlighting regions of high electron density for nucleophilic interactions.

- Docking Studies : AutoDock4 simulations might predict stronger binding of the target compound to hydrophobic pockets compared to Example 62 due to its methylthiazole group.

Biological Activity

Methyl 2-(2-(4-chlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings on its biological activity, particularly focusing on its anticancer, anticonvulsant, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and various aromatic substituents which contribute to its biological activity. The molecular formula is C₁₈H₁₈ClFNO₅S, with a molecular weight of approximately 500.9 g/mol .

1. Anticancer Activity

Research has indicated that compounds containing thiazole and pyrrole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 15.0 | |

| Compound B | MCF7 (Breast) | 10.5 | |

| Methyl 2... | HeLa (Cervical) | 12.3 |

In a study evaluating thiazole derivatives, it was found that structural modifications significantly influenced the cytotoxic activity against cancer cells. The presence of electron-donating groups on the phenyl ring was correlated with increased activity, suggesting that similar modifications could enhance the efficacy of this compound in cancer therapy .

2. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. For example, certain analogs demonstrated significant efficacy in reducing seizure activity in animal models.

Table 2: Anticonvulsant Activity Data

| Compound | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound C | PTZ Seizure Model | 18.4 | |

| Methyl 2... | PTZ Seizure Model | TBD |

The structure–activity relationship (SAR) studies indicate that the thiazole moiety enhances anticonvulsant activity when combined with specific alkyl or aryl substituents .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its structural components which are known to interact with inflammatory pathways. Research into related compounds indicates that thiazoles can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Table 3: Anti-inflammatory Activity Data

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their biological activities. The study found that compounds with specific substitutions exhibited enhanced anticancer and anticonvulsant activities compared to their parent compounds .

Another case study focused on the pharmacokinetics of thiazole derivatives in vivo, highlighting the importance of bioavailability and metabolic stability in achieving therapeutic effects .

Q & A

Q. What synthetic methodologies are effective for constructing the multi-heterocyclic core of this compound?

Methodological Answer: The compound’s complex structure requires multi-step synthesis, often involving:

- Palladium-catalyzed cyclization : Effective for forming pyrrole and thiazole rings. For example, nitroarene reductive cyclization using formic acid derivatives as CO surrogates achieves high regioselectivity .

- Vilsmeier-Haack reaction : Utilized to introduce aldehyde groups into pyrazole intermediates, critical for subsequent coupling reactions (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde synthesis) .

- Thiazole formation : Ethyl thiazole carboxylate derivatives are synthesized via cyclocondensation of thioureas with α-haloketones, followed by esterification .

Q. How should researchers confirm the stereochemistry and functional group arrangement?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions. For example, studies on ethyl thiazole carboxylate derivatives reveal planar thiazole rings and perpendicular fluorophenyl groups .

- NMR spectroscopy : H and C NMR identify substituent positions, with coupling constants confirming diastereomeric ratios.

- IR spectroscopy : Validates carbonyl (C=O) and hydroxyl (O-H) groups via characteristic stretches (e.g., 1700–1750 cm for esters) .

Advanced Research Questions

Q. How can conflicting crystallographic data on molecular planarity in derivatives be resolved?

Methodological Answer:

- Comparative analysis of isostructural compounds : Studies on chloro- and bromo-substituted analogs show that bulky substituents (e.g., 4-fluorophenyl) disrupt planarity due to steric hindrance. Adjust computational models to account for torsional angles observed in X-ray data .

- Intermolecular interaction mapping : Hydrogen bonding (e.g., O-H···N) and π-π stacking in the crystal lattice influence planarity. Use software like Mercury to visualize packing effects .

Q. What strategies reconcile discrepancies between DFT-predicted and observed spectroscopic properties?

Methodological Answer:

- Solvent effect incorporation : DFT calculations often neglect solvent polarity. Re-run simulations with implicit solvent models (e.g., PCM for DMSO) to align with experimental H NMR shifts .

- Dynamic effects : Account for conformational flexibility using molecular dynamics (MD) simulations, as rigid DFT structures may not reflect solution-state dynamics .

Q. How can coupling efficiency of the 4-chlorophenyl group in palladium-mediated reactions be optimized?

Methodological Answer:

- Ligand screening : Bulky phosphine ligands (e.g., XPhos) improve steric control during cross-coupling, reducing byproducts .

- Catalyst system : Pd(OAc) with additives like CuI enhances aryl halide activation. Monitor reaction progress via LC-MS to identify optimal stopping points .

- Temperature modulation : Higher temperatures (80–100°C) accelerate coupling but may degrade sensitive intermediates. Use microwave-assisted synthesis for controlled heating .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data in structurally similar analogs?

Methodological Answer:

- SAR studies : Systematically vary substituents (e.g., 3-fluoro-4-methylbenzoyl vs. thiophene-2-carbonyl) and correlate with activity. For example, replacing thiophene with fluorophenyl groups enhances antimicrobial potency .

- Crystallographic vs. solution-state conformations : Bioactivity may depend on dynamic conformations not captured in X-ray structures. Use NOESY NMR to probe solution-state geometries .

Key Methodological Takeaways

- Synthetic prioritization : Begin with palladium-catalyzed steps to ensure regioselectivity before introducing sensitive functional groups .

- Analytical cross-validation : Always corroborate NMR/IR data with X-ray structures to resolve ambiguities .

- Computational refinement : Adjust DFT parameters (solvent, conformation) to match experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.